molecular formula C12H11NO3S2 B3006711 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- CAS No. 127378-29-4

4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-

Cat. No.: B3006711
CAS No.: 127378-29-4
M. Wt: 281.34
InChI Key: DGXJIOAPRQOTFP-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- belongs to the 4-thiazolidinone class, a heterocyclic scaffold with a five-membered ring containing sulfur and nitrogen. This derivative features a 3,5-dimethoxyphenyl substituent at the C-5 position and a thioxo group at C-2 (Figure 1). The 3,5-dimethoxy groups confer electron-donating properties, influencing the compound’s electronic profile and biological interactions.

Properties

IUPAC Name

(5Z)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-15-8-3-7(4-9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXJIOAPRQOTFP-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones .

Scientific Research Applications

Synthesis of 4-Thiazolidinone Derivatives

The synthesis of 4-thiazolidinones typically involves various methods such as one-pot reactions and condensation techniques. The compound can be synthesized through the reaction of rhodanine derivatives with aldehydes or ketones. For instance, a common approach is the Knoevenagel condensation , which yields 5-arylidene-2-thioxo-4-thiazolidinones by reacting thiazolidinones with aromatic aldehydes .

Table 1: Common Synthesis Methods for 4-Thiazolidinones

MethodDescription
Knoevenagel CondensationReaction of thiazolidinones with aldehydes to form arylidene derivatives.
One-Pot ReactionsInvolves primary amines, oxo-compounds, and thiolic agents.
Microwave-Assisted SynthesisEnhances yield and reduces reaction time for thiazolidinone synthesis.

Antifungal Properties

Recent studies have demonstrated that certain derivatives of thiazolidinones exhibit potent antifungal activity. For example, compounds derived from 5-arylidene-2-thioxo-4-thiazolidinones have shown effectiveness against various fungal strains, including Candida spp. . The mechanism of action appears to involve disruption of the fungal cell wall, making these compounds promising candidates for antifungal drug development.

Anticancer Activity

Research has indicated that some thiazolidinone derivatives possess significant anticancer properties. For instance, newly synthesized thiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation in various cell lines (e.g., MCF-7 and HepG2). These compounds demonstrated IC50 values indicating effective growth suppression . The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest.

Table 2: Biological Activities of 4-Thiazolidinone Derivatives

ActivityCompound TypeTarget Organisms/Cell LinesMechanism of Action
Antifungal5-Arylidene-2-thioxo-4-thiazolidinonesCandida spp., dermatophytesDisruption of cell wall
AnticancerThiazole derivativesMCF-7, HepG2Apoptosis induction, cell cycle arrest

Case Studies and Research Findings

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical and laboratory settings:

  • A study published in Crystals examined the anticancer effects of synthesized thiazole derivatives, revealing that compound 4c exhibited remarkable inhibitory activity against cancer cell lines .
  • Another investigation focused on antifungal thiazolidines demonstrated that derivatives synthesized via Knoevenagel condensation showed high antifungal activity against Candida species, suggesting a novel mechanism related to glucose transport interference .

Comparison with Similar Compounds

Key Structural Features :

  • Core: 4-Thiazolidinone ring with a thioxo group at C-2.
  • Substituent : A (3,5-dimethoxyphenyl)methylene group at C-5, contributing to π-π stacking and hydrogen-bonding capabilities.
  • Stereochemistry : The exocyclic double bond at C-5 is typically in the Z-configuration, as observed in analogous compounds .

Synthesis: This compound is synthesized via Knoevenagel condensation, where the active methylene of 4-thiazolidinone reacts with 3,5-dimethoxybenzaldehyde under basic conditions (e.g., piperidine in ethanol). This method aligns with protocols for similar 5-arylidene-4-thiazolidinones .

The 3,5-dimethoxy groups may enhance bioavailability by improving solubility, as seen in analogs with methoxy substituents .

Table 1: Structural and Functional Comparison
Compound Name Substituent at C-5 Key Functional Differences Biological Activity (IC₅₀ or MIC) Reference
Target Compound 3,5-Dimethoxyphenyl Electron-donating groups Not reported
5-(4-Benzyloxybenzylidene)-2-thioxo-4-thiazolidinone 4-Benzyloxyphenyl Bulky benzyloxy group Anticancer (72% inhibition at 10 µM)
5-(4-Nitrobenzylidene)-3-methyl-2-thioxo-4-thiazolidinone 4-Nitrophenyl Electron-withdrawing nitro group Antibacterial (MIC: 12.5 µg/mL)
5-(4-Iodobenzylidene)-2-thioxo-4-thiazolidinone 4-Iodophenyl Halogen substituent (potential for radioimaging) Antifungal (MIC: 6.25 µg/mL)
5-(2,5-Dimethoxybenzylidene)-2-thioxo-4-thiazolidinone 2,5-Dimethoxyphenyl Ortho- and para-methoxy groups Antidiabetic (IC₅₀: 8.2 µM)
Key Insights :

In contrast, 4-nitro substituents (e.g., in ) increase electrophilicity, favoring antibacterial activity via covalent binding.

Stereochemical Considerations: The Z-isomer of 5-arylidene-4-thiazolidinones generally shows higher bioactivity than the E-isomer due to optimal spatial alignment with target proteins .

Biological Activity Trends :

  • Anticancer : Compounds with bulky substituents (e.g., benzyloxy in ) exhibit moderate anticancer activity by disrupting tubulin polymerization.
  • Antimicrobial : Halogenated derivatives (e.g., iodine in ) show potent antifungal activity, likely via membrane disruption.

Biological Activity

4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- is a member of the thiazolidinone family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

  • IUPAC Name : (5Z)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • Molecular Formula : C₁₂H₁₁N₁O₃S₂
  • CAS Number : 127378-29-4

The biological activity of 4-thiazolidinones is often attributed to their ability to interact with various cellular pathways:

  • DNA Damage and Apoptosis : Research indicates that thiazolidinone derivatives can induce DNA damage and trigger apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at different phases, which is critical for their anticancer effects.

Antimicrobial Activity

4-Thiazolidinone derivatives have shown significant antimicrobial properties. For instance:

  • In vitro studies demonstrate effectiveness against various bacterial strains such as Bacillus subtilis and Candida albicans, with IC50 values indicating potent activity .
CompoundTarget OrganismIC50 (µg/mL)
3bB. subtilis4.25 ± 0.36
4lC. albicans1.38 ± 0.04

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • In studies involving human cancer cell lines (e.g., K-562 for leukemia and NCI-H292 for lung cancer), notable cytotoxic effects were observed with low IC50 values .
  • The mechanism often involves ROS generation leading to oxidative stress, which is a common pathway for inducing apoptosis in cancer cells.
Cell LineIC50 (µM)
K-5624.25
NCI-H2921.38

Anti-inflammatory and Antioxidant Properties

The compound's ability to modulate inflammatory responses has also been documented:

  • Studies suggest that it can reduce oxidative stress markers in various cell types, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of several thiazolidinone derivatives on the A549 lung cancer cell line, revealing a dose-dependent decrease in metabolic activity at concentrations ranging from 10 nM to 100 µM. This study highlighted the compound's potential as an anticancer agent through ROS-dependent mechanisms .
  • Antimicrobial Assessment : Another investigation synthesized a series of thiazolidinones and evaluated their antimicrobial activities against multiple pathogens, confirming significant efficacy against both gram-positive and gram-negative bacteria .

Q & A

Q. What is the general synthetic route for 4-thiazolidinone derivatives with arylidene substituents?

The synthesis typically involves refluxing a thiosemicarbazide derivative with chloroacetic acid, sodium acetate, and an aromatic aldehyde in a solvent mixture (e.g., DMF and acetic acid). For example, 5-(Z)-arylidene derivatives are formed via cyclocondensation under acidic conditions, followed by recrystallization from DMF-acetic acid or DMF-ethanol . Yield optimization (e.g., 62% for compound 5 in ) depends on stoichiometric ratios, reaction time (2–3 hours), and solvent polarity.

Q. How are thiazolidinone derivatives typically characterized post-synthesis?

Key characterization methods include:

  • Melting point determination to assess purity.
  • 1^1H NMR spectroscopy (e.g., aromatic proton signals at δ 6.81–7.57 ppm in DMSO-d6) to confirm substituent positions and Z/E configuration .
  • IR spectroscopy to identify functional groups like C=O (1650–1750 cm1^{-1}) and C=S (1200–1300 cm1^{-1}) .
  • Mass spectrometry for molecular ion peak validation (e.g., m/z 248 for intermediates in ).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone?

  • Catalyst selection : Piperidine (0.05 mL) in ethanol enhances condensation efficiency for arylidene formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization kinetics compared to acetic acid alone .
  • Temperature control : Reflux at 80–100°C for 2–3 hours balances reaction completion and byproduct minimization .
  • Stoichiometry : A 1:3 molar ratio of thiosemicarbazide to aldehyde reduces unreacted starting material .

Q. What spectroscopic techniques are most effective for confirming the Z-configuration in arylidene-thiazolidinone derivatives?

  • 1^1H NMR coupling constants : Z-isomers exhibit distinct splitting patterns (e.g., J = 7.2 Hz for aromatic protons in ) due to restricted rotation around the C=N bond.
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated in crystal structures of analogous tetrazole derivatives with 3,5-dimethoxyphenyl groups (e.g., P21_1/c space group, θ angles up to 25.9°) .
  • NOESY/ROESY NMR : Detects through-space interactions between arylidene protons and the thiazolidinone ring to confirm stereochemistry .

Q. How can contradictions in reported melting points or spectral data for similar thiazolidinone derivatives be resolved?

  • Recrystallization solvent : Discrepancies in melting points (e.g., >250°C in DMF/AcOH vs. lower in ethanol) arise from polymorphic forms .
  • Deuterated solvent effects : NMR chemical shifts vary slightly between DMSO-d6 and CDCl3 due to hydrogen bonding .
  • Impurity profiling : Use HPLC-MS to identify side products (e.g., uncyclized intermediates or oxidized byproducts) affecting spectral consistency .

Q. What strategies are recommended for evaluating the biological activity of 4-thiazolidinone derivatives?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods to determine MIC values .
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values with reference drugs .
  • Mechanistic studies : Use molecular docking to predict interactions with targets like enoyl-ACP reductase or tubulin, validated by enzymatic inhibition assays .

Methodological Considerations

Q. How should researchers design experiments to assess structure-activity relationships (SAR) in thiazolidinone analogs?

  • Substituent variation : Systematically modify the arylidene group (e.g., 3,5-dimethoxy vs. 4-hydroxy-3-iodo in ) to correlate electronic effects with bioactivity.
  • Pharmacophore mapping : Identify critical moieties (e.g., thioxo group, methoxy substituents) using 3D-QSAR models .
  • Comparative crystallography : Analyze bond lengths and angles (e.g., C=S: 1.65–1.68 Å) to link structural rigidity to activity .

Q. What are the best practices for scaling up thiazolidinone synthesis without compromising purity?

  • Continuous flow chemistry : Reduces side reactions by maintaining precise temperature and mixing .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of removal .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.